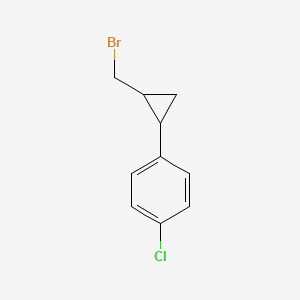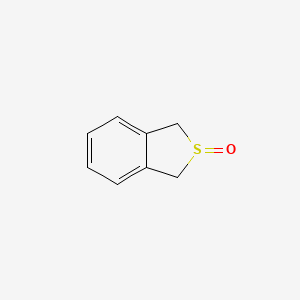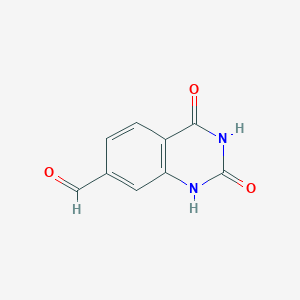
1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a prolyl group, a methoxymethyl group, and a methyl group attached to the pyrrolidine ring
準備方法
The synthesis of 1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the use of L-proline as a starting material. The synthetic route typically includes the following steps:
Protection of the amino group: The amino group of L-proline is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Formation of the pyrrolidine ring: The protected L-proline is then subjected to cyclization reactions to form the pyrrolidine ring.
Introduction of the methoxymethyl group: The methoxymethyl group is introduced through alkylation reactions using reagents such as methoxymethyl chloride.
Introduction of the methyl group: The methyl group is introduced through alkylation reactions using reagents such as methyl iodide.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms .
化学反応の分析
1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogenating agents and nucleophiles.
Hydrolysis: The compound can undergo hydrolysis reactions in the presence of acids or bases to yield corresponding hydrolyzed products
科学的研究の応用
1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of 1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It may also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
1-(L-Prolyl)-3-(methoxymethyl)-4-methylpyrrolidine can be compared with other similar compounds, such as:
Prolylproline: A dipeptide consisting of two proline residues, used in peptide synthesis and as a chiral auxiliary.
Glycyl-L-prolyl-L-glutamic acid (GPE): A neuroprotective tripeptide with potential therapeutic applications.
N-Fmoc-L-prolyl-L-proline: A protected dipeptide used in peptide synthesis and as a building block for more complex molecules.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C12H22N2O2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC名 |
[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C12H22N2O2/c1-9-6-14(7-10(9)8-16-2)12(15)11-4-3-5-13-11/h9-11,13H,3-8H2,1-2H3/t9?,10?,11-/m0/s1 |
InChIキー |
ORXGUTAHFNPQCL-ILDUYXDCSA-N |
異性体SMILES |
CC1CN(CC1COC)C(=O)[C@@H]2CCCN2 |
正規SMILES |
CC1CN(CC1COC)C(=O)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B13347152.png)
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13347158.png)


![Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate](/img/structure/B13347175.png)



![(R)-3-(3-Amino-2-hydroxypropyl)-1-(4-fluorophenyl)-8-((8-methylnaphthalen-1-yl)methyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13347196.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B13347211.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B13347212.png)
![3,11-Dibromodibenzo[a,j]phenazine](/img/structure/B13347218.png)


